

Technical Guide: Physicochemical Properties of 3,3-Dimethylmorpholine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3-Dimethylmorpholine

Cat. No.: B1315856

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of **3,3-Dimethylmorpholine**, including experimental protocols for their determination. This information is critical for the handling, synthesis, and application of this compound in research and development, particularly in the fields of pharmaceuticals and agrochemicals where it serves as a key intermediate.

Physicochemical Data of 3,3-Dimethylmorpholine

The physical properties of **3,3-Dimethylmorpholine** are summarized in the table below. These values are essential for predicting its behavior in various chemical processes and for ensuring safe handling and storage.

Property	Value	Units
Boiling Point	143 - 144.288	°C
Density	0.873	g/cm ³
Molecular Formula	C ₆ H ₁₃ NO	-
Molecular Weight	115.17	g/mol

Note: The boiling point is reported as a range from different sources.[1][2]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid compound such as **3,3-Dimethylmorpholine**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] The following capillary method is a common and reliable technique for determining the boiling point of small quantities of a liquid.

Apparatus:

- Thiele tube or similar heating bath (e.g., oil bath)
- Thermometer
- Capillary tube (sealed at one end)
- Sample tube (e.g., fusion tube)
- Heat source (e.g., Bunsen burner or hot plate)
- Stand and clamp

Procedure:

- A small amount of the liquid sample (a few milliliters) is placed into the sample tube.[3]
- A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.[5]
- The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is clamped and immersed in a heating bath (Thiele tube or oil bath).[5][6]
- The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

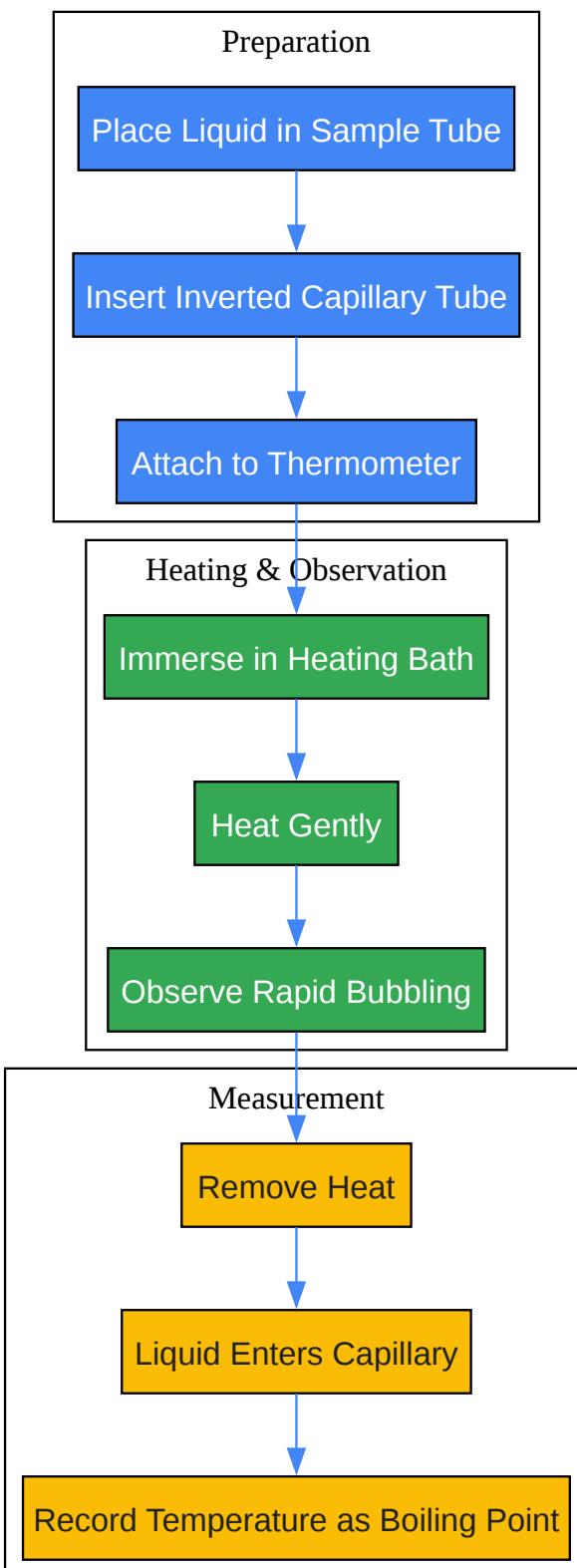
- Upon further heating, the liquid will begin to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[5]
- The heat source is then removed, and the bath is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5] This temperature is recorded.
- For accuracy, the determination should be repeated, and the barometric pressure should be recorded.[3]

Determination of Density

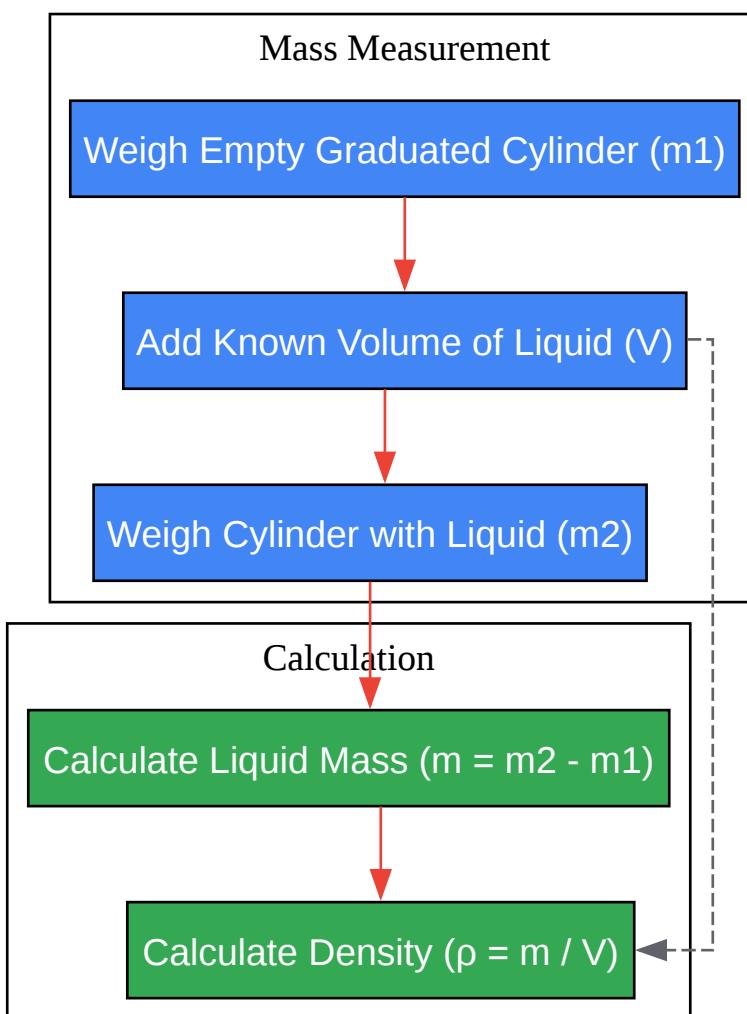
Density is an intrinsic property of a substance, defined as its mass per unit volume.[7] The following procedure outlines a straightforward method for determining the density of a liquid.

Apparatus:

- Analytical balance (accurate to at least 0.01 g)
- Graduated cylinder or pycnometer (density bottle) for more precise measurements
- Thermometer


Procedure:

- The mass of a clean, dry graduated cylinder (or pycnometer) is accurately measured using an analytical balance.[8][9]
- A specific volume of the liquid is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[8]
- The mass of the graduated cylinder containing the liquid is then measured.[8][9]
- The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[9]
- The temperature of the liquid is recorded, as density is temperature-dependent.[7]


- The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V).[\[8\]](#)
- To ensure accuracy, the measurement should be repeated multiple times, and the average density calculated.[\[8\]](#)[\[10\]](#)

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. [3,3-Dimethylmorpholine](http://myskinrecipes.com) [myskinrecipes.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. scribd.com [scribd.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 9. wjec.co.uk [wjec.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3,3-Dimethylmorpholine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1315856#3-3-dimethylmorpholine-boiling-point-and-density\]](https://www.benchchem.com/product/b1315856#3-3-dimethylmorpholine-boiling-point-and-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

